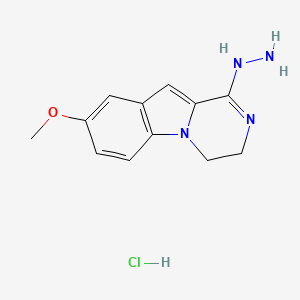
1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or similar methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully hydrogenated compound.
Applications De Recherche Scientifique
1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate involves its interaction with specific molecular targets and pathways. The compound’s indole structure allows it to bind with high affinity to various receptors, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug containing an indole moiety.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate is unique due to its specific hydrazino and methoxy substituents, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential therapeutic applications compared to other indole derivatives .
Propriétés
Numéro CAS |
127556-79-0 |
|---|---|
Formule moléculaire |
C12H15ClN4O |
Poids moléculaire |
266.73 g/mol |
Nom IUPAC |
(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H14N4O.ClH/c1-17-9-2-3-10-8(6-9)7-11-12(15-13)14-4-5-16(10)11;/h2-3,6-7H,4-5,13H2,1H3,(H,14,15);1H |
Clé InChI |
MAJNQCWZPYDJKE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N3CCN=C(C3=C2)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


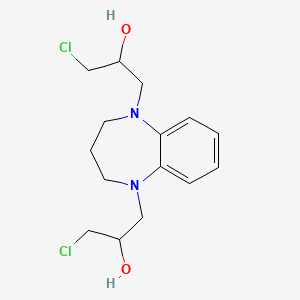
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
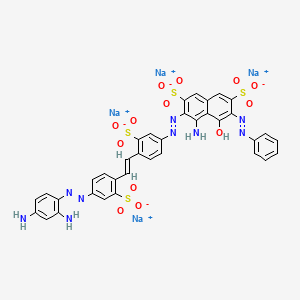

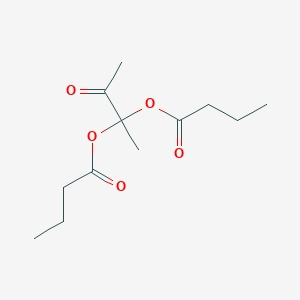
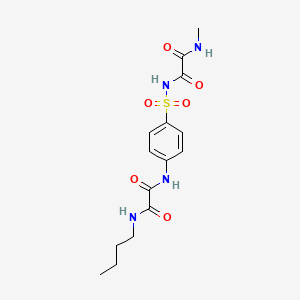
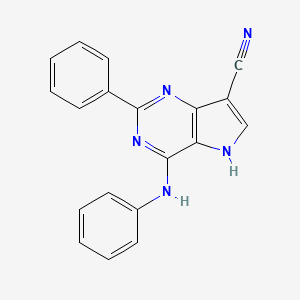
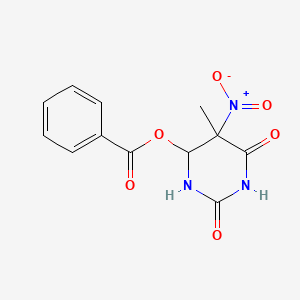
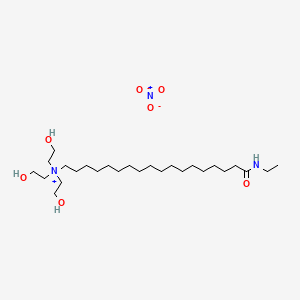


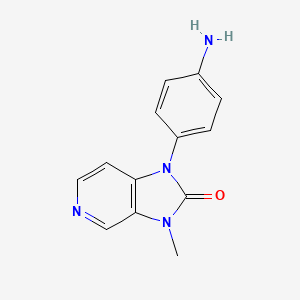

![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)
